C10H12FNO2⋅ClHC_{10}H_{12}FNO_{2} \cdot ClHC10H12FNO2⋅ClH
and a molecular weight of 233.667 g/mol . It’s available from various scientific research suppliers . and a molecular weight of 233.667 g/mol . It’s available from various scientific research suppliers . and a molecular weight of 233.667 g/mol . It’s available from various scientific research suppliers .4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 233.67 g/mol. It is recognized as a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. The compound appears as a white to off-white solid and is typically available in its hydrochloride form, enhancing its solubility and stability for various applications in research and pharmaceuticals .
These reactions are essential for its role in modulating neurotransmitter systems and other biochemical pathways .
4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride exhibits significant biological activity, particularly as a GABA analog. It is known to influence neurotransmitter systems, potentially enhancing GABAergic activity, which could lead to anxiolytic and anticonvulsant effects. Studies indicate that compounds similar to GABA can modulate synaptic transmission, making this compound of interest for neurological research and potential therapeutic applications .
The synthesis of 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride typically involves several steps:
This multi-step synthesis allows for the precise introduction of functional groups necessary for biological activity .
The primary applications of 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride include:
Interaction studies involving 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride focus on its effects on GABA receptors and other neurotransmitter systems. These studies typically assess:
Several compounds share structural similarities with 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride, notably due to their GABAergic properties. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Gamma-Aminobutyric Acid | Simple structure with one amino group | Naturally occurring neurotransmitter |
| 3-Amino-2-methylpropanoic Acid | Similar amine structure | Exhibits neuroprotective properties |
| Phenibut | Contains a phenyl ring like 4-amino... | Known for anxiolytic effects; used clinically |
| Baclofen | A GABA analog with a butyric acid moiety | Primarily used as a muscle relaxant |
Each of these compounds has distinct pharmacological profiles, but they all relate through their interaction with GABA receptors, highlighting the unique position of 4-amino-3-(4-fluorophenyl)butyric acid hydrochloride in this class of compounds .
The solubility characteristics of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride demonstrate distinct patterns across different solvent systems that reflect the compound's amphiphilic nature and ionic characteristics. This fluorinated derivative of gamma-aminobutyric acid exhibits significantly different solubility properties compared to its non-fluorinated counterparts, with the fluorine substitution and hydrochloride salt formation substantially influencing its dissolution behavior [2].
In polar aprotic solvents, the compound displays moderate to good solubility. Dimethyl sulfoxide represents the most effective polar aprotic solvent, achieving solubility levels of 20-25 mg/mL at 25°C [2] [3]. This enhanced solubility in dimethyl sulfoxide can be attributed to the solvent's ability to stabilize both the cationic ammonium group and the fluorinated aromatic system through dipole-dipole interactions . Dimethylformamide demonstrates superior solubility characteristics, with reported values of 25 mg/mL, making it the optimal organic solvent for dissolution procedures [3] [4].
Polar protic solvents exhibit more variable solubility patterns. Ethanol and methanol show comparable solubility profiles, with ethanol achieving 14 mg/mL and methanol ranging from 14-20 mg/mL [2] [3]. The slightly higher solubility in methanol compared to ethanol can be attributed to the smaller molecular size of methanol, which allows for more efficient solvation of the ionic species . Both alcoholic solvents require mild heating or sonication to achieve complete dissolution, indicating the presence of strong intermolecular interactions in the solid state [2].
The aqueous solubility of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is highly pH-dependent, reflecting the compound's zwitterionic nature. In phosphate-buffered saline at pH 7.2, the solubility is approximately 10 mg/mL [3] [4]. This moderate aqueous solubility is significantly enhanced in acidic conditions, where protonation of the amino group increases the overall charge density and promotes hydration . In 1 M hydrochloric acid, the solubility exceeds 50 mg/mL, demonstrating the importance of pH control in pharmaceutical formulations .
The compound exhibits poor to negligible solubility in nonpolar solvents. Acetonitrile, despite being classified as a polar aprotic solvent, shows poor solubility (less than 1 mg/mL) due to its limited ability to stabilize the ionic components of the hydrochloride salt . Dichloromethane and hexane demonstrate extremely poor solubility (less than 0.1 mg/mL and insoluble, respectively), confirming the predominantly hydrophilic character of the compound [2].
The solubility pattern of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride differs significantly from other gamma-aminobutyric acid derivatives. Compared to the parent compound gamma-aminobutyric acid, which exhibits water solubility of 1300 mg/mL [5], the fluorinated derivative shows reduced aqueous solubility but enhanced organic solvent compatibility. This modification makes the compound more suitable for formulation in organic-based pharmaceutical preparations while maintaining sufficient aqueous solubility for biological applications [2].
The thermal behavior of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is characterized by a well-defined melting point and subsequent decomposition pattern that provides critical information for storage, handling, and processing conditions [2].
The compound exhibits a sharp melting point range of 176-178°C, which is characteristic of the hydrochloride salt form [2] [6]. This melting point is consistent with the formation of strong ionic interactions between the protonated amino group and the chloride anion, as well as extensive hydrogen bonding networks in the crystal lattice . The narrow melting point range indicates high purity and crystalline uniformity, which is essential for pharmaceutical applications [2].
Thermal decomposition of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride begins at approximately 200°C, closely following the melting point [7]. This decomposition pattern is typical of amino acid hydrochloride salts, where thermal degradation occurs through multiple pathways involving dehydrochlorination, decarboxylation, and fluoride elimination [7]. The close proximity of the melting point and decomposition temperature indicates that the compound should be processed at temperatures well below 150°C to avoid thermal degradation [2].
The primary decomposition pathway involves the loss of hydrogen chloride, followed by decarboxylation to form the corresponding amine. The presence of the fluorine substituent introduces additional complexity, as hydrogen fluoride can be eliminated under elevated temperatures [7]. The aromatic ring system generally remains intact during initial decomposition stages, but prolonged heating can lead to more extensive fragmentation . Carbon dioxide and ammonia are also identified as major decomposition products, consistent with the typical degradation pattern of amino acid derivatives [7].
The pH-dependent behavior of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride reflects the complex interplay between multiple ionizable groups and the influence of fluorine substitution on the electronic properties of the molecule [8] [9].
At physiological pH (7.0-7.4), 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride exists predominantly in its zwitterionic form, with the carboxyl group deprotonated (-COO⁻) and the amino group protonated (-NH₃⁺) [10]. This zwitterionic state represents the thermodynamically most stable form in aqueous solution, as demonstrated by quantum mechanical calculations for similar gamma-aminobutyric acid derivatives [10]. The fluorine substitution on the aromatic ring introduces electron-withdrawing effects that subtly influence the pKa values of both ionizable groups [11] [8].
The compound exhibits two distinct pKa values corresponding to the carboxyl and amino groups. Based on studies of similar fluorinated amino acids, the carboxyl group pKa is estimated to be approximately 2.3-2.5, while the amino group pKa is around 9.5-9.8 [8] [9]. The fluorine substitution causes a slight decrease in both pKa values due to its electron-withdrawing inductive effect, making the carboxyl group more acidic and the amino group less basic compared to the non-fluorinated analog [11] [8].
At low pH (below 2), the compound exists primarily in its cationic form with both the carboxyl and amino groups protonated, resulting in a net positive charge [12] [13]. This protonation state enhances aqueous solubility and promotes interaction with negatively charged biological membranes . At high pH (above 10), the molecule adopts an anionic form with the carboxyl group deprotonated and the amino group neutral, carrying a net negative charge [12] [13].
While 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride does not exhibit classical tautomerism like aromatic heterocycles, it does demonstrate pH-dependent conformational changes that affect its biological activity [14]. The presence of the fluorinated aromatic ring introduces additional complexity through potential π-π interactions and altered hydrogen bonding patterns [14]. These structural modifications can influence the compound's interaction with biological targets, particularly gamma-aminobutyric acid receptors [15].
The pH-dependent charge distribution significantly affects the compound's pharmacokinetic properties, including membrane permeability, protein binding, and tissue distribution [16]. The zwitterionic form at physiological pH provides optimal balance between hydrophilic and lipophilic properties, facilitating both aqueous solubility and membrane penetration . Understanding these pH-dependent equilibria is crucial for optimizing formulation strategies and predicting in vivo behavior [16] [10].